molecular formula C21H23NS B14246176 2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)- CAS No. 183898-79-5

2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-

Cat. No.: B14246176
CAS No.: 183898-79-5
M. Wt: 321.5 g/mol
InChI Key: LCSFFZDFXFOREJ-LJQANCHMSA-N
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Description

2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a thione group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)- typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This method yields enantiomerically and diastereomerically pure compounds through a three-step procedure that proceeds efficiently with yields up to 90% . The reaction conditions often include the use of specific solvents and temperature controls to ensure high selectivity and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)- undergoes various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding spirocyclic amines.

Scientific Research Applications

2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-6-azaspiro[3.3]heptane
  • 2-oxa-7-azaspiro[3.5]nonane
  • 1-substituted 2-azaspiro[3.3]heptanes

Uniqueness

2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)- is unique due to its specific spirocyclic structure and the presence of a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

183898-79-5

Molecular Formula

C21H23NS

Molecular Weight

321.5 g/mol

IUPAC Name

(1R)-2-benzyl-1-phenyl-2-azaspiro[3.5]nonane-3-thione

InChI

InChI=1S/C21H23NS/c23-20-21(14-8-3-9-15-21)19(18-12-6-2-7-13-18)22(20)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2/t19-/m1/s1

InChI Key

LCSFFZDFXFOREJ-LJQANCHMSA-N

Isomeric SMILES

C1CCC2(CC1)[C@H](N(C2=S)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC2(CC1)C(N(C2=S)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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